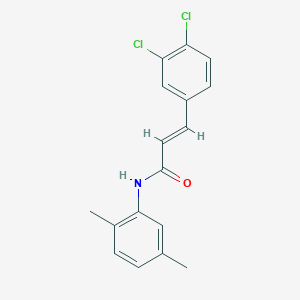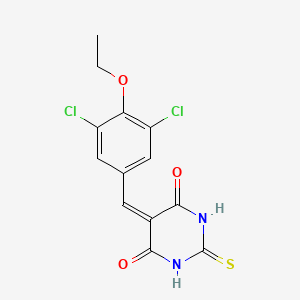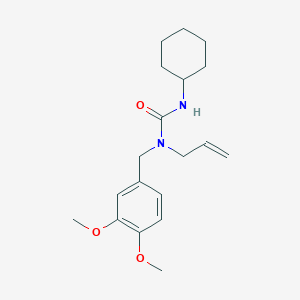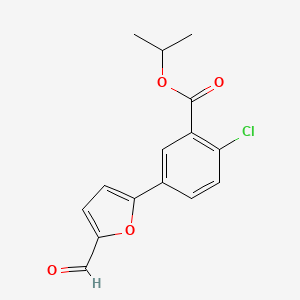
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide, also known as DCPAA, is a synthetic compound with potential applications in scientific research. This compound is a member of the acrylamide family and has been found to exhibit interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide is not fully understood. However, it is believed to act as a reversible inhibitor of the target enzyme by binding to its active site. The inhibition is due to the formation of a covalent bond between the enzyme and the acrylamide moiety of 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to exhibit interesting biochemical and physiological effects. It has been shown to exhibit potent antioxidant and anti-inflammatory activities. These activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide has several advantages for use in lab experiments. It is easy to synthesize, stable under normal conditions, and exhibits potent inhibitory activity against a range of enzymes. However, there are also some limitations to its use. 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its potency can make it difficult to determine the optimal concentration for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide. One potential area of research is the development of new drugs for the treatment of Alzheimer's, Parkinson's, and melanoma based on 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide's inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Another area of research is the investigation of 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide's antioxidant and anti-inflammatory activities for the development of new drugs for the treatment of diseases such as arthritis and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide and to optimize its use in lab experiments.
Synthesemethoden
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dichlorobenzaldehyde with 2,5-dimethylaniline in the presence of acryloyl chloride and triethylamine. The reaction proceeds under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to have potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's, Parkinson's, and melanoma.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-3-4-12(2)16(9-11)20-17(21)8-6-13-5-7-14(18)15(19)10-13/h3-10H,1-2H3,(H,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGMRBDDKDOMDD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)



![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)


![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)
